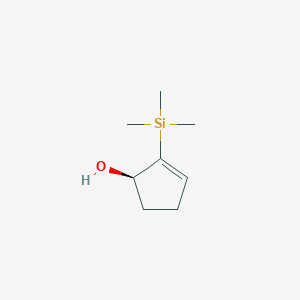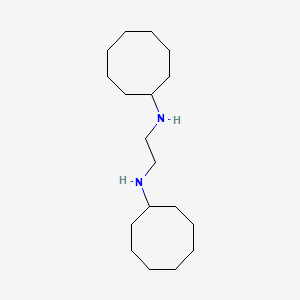
1,2-Ethanediamine, N,N'-dicyclooctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-dicyclooctyl-: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two cyclooctyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-dicyclooctyl- can be synthesized through the reaction of ethylenediamine with cyclooctyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 1,2-Ethanediamine, N,N’-dicyclooctyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediamine, N,N’-dicyclooctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: 1,2-Ethanediamine, N,N’-dicyclooctyl- is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as a chelating agent to bind metal ions in biological systems. It is also studied for its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. It is also studied for its potential as an antimicrobial agent.
Industry: In the industrial sector, 1,2-Ethanediamine, N,N’-dicyclooctyl- is used as a stabilizer in polymer production and as an additive in lubricants and coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-dicyclooctyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, depending on the specific metal ion and biological context. The compound’s ability to form stable complexes makes it useful in applications such as catalysis, drug delivery, and metal ion sequestration.
Comparison with Similar Compounds
- 1,2-Ethanediamine, N,N’-dimethyl-
- 1,2-Ethanediamine, N,N’-diethyl-
- Ethylenediamine
Comparison: 1,2-Ethanediamine, N,N’-dicyclooctyl- is unique due to the presence of bulky cyclooctyl groups, which can influence its steric and electronic properties. Compared to 1,2-Ethanediamine, N,N’-dimethyl- and 1,2-Ethanediamine, N,N’-diethyl-, the dicyclooctyl derivative has larger substituents, which can affect its reactivity and interactions with other molecules. Ethylenediamine, on the other hand, lacks any substituents on the nitrogen atoms, making it more flexible and less sterically hindered.
Properties
CAS No. |
627519-46-4 |
|---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N,N'-di(cyclooctyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H36N2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h17-20H,1-16H2 |
InChI Key |
OYIIMPOOGPLJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


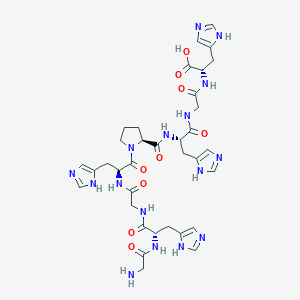
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
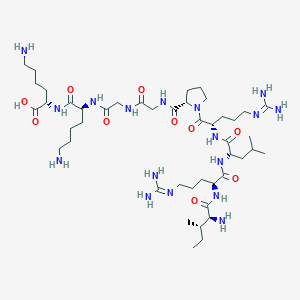
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
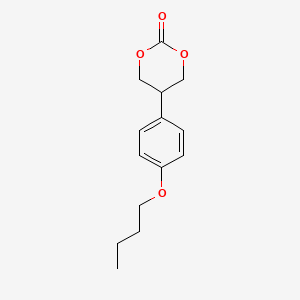
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)


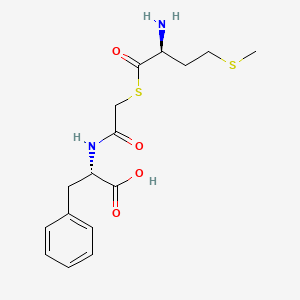
![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)

![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
